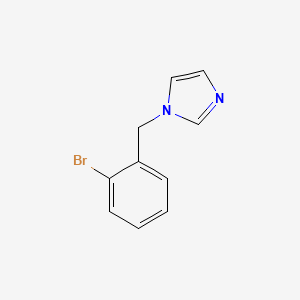
1-(2-Bromobenzyl)-1H-imidazole
Overview
Description
1-(2-Bromobenzyl)-1H-imidazole is a compound that falls within the class of benzimidazoles, which are heterocyclic aromatic organic compounds. This particular compound features a bromine atom attached to the benzyl group, which is further linked to an imidazole ring. Benzimidazoles are known for their diverse range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of benzimidazole derivatives, including those similar to 1-(2-Bromobenzyl)-1H-imidazole, can be achieved through various methods. One such method involves a one-pot synthesis starting from N-phenylbenzimidamides and bromobenzenes, utilizing a Pd-catalyzed N-arylation followed by a Cu-catalyzed C–H functionalization/C–N bond formation process . Another approach for synthesizing imidazole derivatives is the improved Debus-Radziszewski method, which was used to synthesize 1-(2,6-Dimethyl-4-bromophenyl)imidazole, indicating the versatility of this method for bromobenzyl-imidazole derivatives .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be elucidated using various spectroscopic techniques. For instance, the structure of 1-(2,6-Dimethyl-4-bromophenyl)imidazole was characterized by 1H NMR . X-ray crystallography is another powerful tool for determining the molecular structure, as demonstrated in the study of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile, where the crystal structure was confirmed and compared with optimized geometries from computational methods .
Chemical Reactions Analysis
Benzimidazole derivatives can undergo a variety of chemical reactions. The Suzuki–Miyaura cross-coupling reaction is a notable example, where bromine in the bromobenzyl-imidazole scaffold can be displaced to introduce a wide range of substituents, as shown in the synthesis of imidazo[1,5-a]imidazole-2-one derivatives . This reaction demonstrates the functionalization potential of bromobenzyl-imidazole compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be influenced by their molecular structure. For example, the crystal structure analysis of 5-bromo-2-(4-methylbenzyl)-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4] thiadiazole revealed the nature and strength of various intermolecular interactions, which can affect the compound's solid-state properties . Similarly, the crystal packing of 3-(4-Bromobenzyl)-5-(4-fluorobenzylidene)imidazolidine-2,4-dione is governed by hydrogen bonds and van der Waals interactions, which are crucial for understanding the compound's stability and reactivity .
Scientific Research Applications
Antimicrobial and Antioxidant Activities
A study by Menteşe, Ülker, and Kahveci (2015) synthesized derivatives of benzimidazole, including compounds similar to 1-(2-Bromobenzyl)-1H-imidazole. These compounds demonstrated significant antimicrobial and antioxidant activities, showing potential in addressing bacterial infections and oxidative stress-related conditions (Menteşe, Ülker, & Kahveci, 2015).
Aromatase Inhibitory Activity
Marchand et al. (1998) investigated the synthesis of various imidazole derivatives, including 1-(halobenzyl) and 1-tosyl-3-(1H-imidazol-1-ylmethyl)-1H-indoles, and their inhibitory activity against P450 aromatase. This suggests potential applications in disorders related to hormone synthesis and metabolism (Marchand et al., 1998).
Intramolecular Arylation in Organic Synthesis
Huang et al. (2013) described a copper(I)-catalyzed method for intramolecular C-arylation of azoles with aryl bromides, using 1-(2-bromobenzyl)-1H-imidazoles. This method can be applied in organic synthesis for constructing complex heterocyclic structures, crucial in pharmaceutical and material sciences (Huang et al., 2013).
Synthesis of Silver Complexes with Antimicrobial Properties
Patil et al. (2010) synthesized silver complexes using imidazole derivatives, including structures analogous to 1-(2-Bromobenzyl)-1H-imidazole. These complexes showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating potential for developing new antimicrobial agents (Patil et al., 2010).
Application in Catalysis
A study by Goek and Türkmen (2013) involved the synthesis of ruthenium(II) complexes using imidazole derivatives for use in transfer hydrogenation reactions. This illustrates the potential use of 1-(2-Bromobenzyl)-1H-imidazole derivatives in homogeneous catalysis (Goek & Türkmen, 2013).
Colorimetric Detection of Metal Ions
Ondigo, Tshentu, and Torto (2013) developed a colorimetric probe using an imidazole derivative for detecting Fe2+ ions in water. This suggests that similar imidazole compounds could beused for the detection of specific metal ions in environmental and analytical chemistry applications (Ondigo, Tshentu, & Torto, 2013).
Mass Spectrometric Analysis of Jet Fuel
Zhu et al. (2017) utilized a bromobenzyl compound, structurally related to 1-(2-Bromobenzyl)-1H-imidazole, for the selective detection of phenol impurities in jet fuel via electrospray ionization mass spectrometry. This highlights its potential application in fuel quality analysis and environmental monitoring (Zhu et al., 2017).
Cytotoxic Evaluation in Cancer Research
Ganga and Sankaran (2020) synthesized imidazole derivatives, including compounds structurally similar to 1-(2-Bromobenzyl)-1H-imidazole, for evaluating cytotoxic effects against cancer cells. These compounds showed potential as therapeutic agents in cancer research (Ganga & Sankaran, 2020).
Liquid Crystal Applications
Cheng et al. (2012) investigated imidazolium-based ionic liquid crystals, including phenylbenzylether derivatives of imidazole. These compounds, similar in structure to 1-(2-Bromobenzyl)-1H-imidazole, were studied for their mesophase behavior, indicating potential applications in display technologies and materials science (Cheng et al., 2012).
Heme Oxygenase Inhibition
Roman et al. (2007) synthesized a series of imidazole derivatives, evaluating them as inhibitors of heme oxygenase. Such compounds, akin to 1-(2-Bromobenzyl)-1H-imidazole, could have therapeutic relevance in diseases where heme oxygenase activity is implicated (Roman et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(2-bromophenyl)methyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-10-4-2-1-3-9(10)7-13-6-5-12-8-13/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQPWBLBKUIDOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70533456 | |
| Record name | 1-[(2-Bromophenyl)methyl]-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70533456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromobenzyl)-1H-imidazole | |
CAS RN |
72459-45-1 | |
| Record name | 1-[(2-Bromophenyl)methyl]-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70533456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1-(2-Bromobenzyl)-1H-imidazole in organic synthesis, and how does the reaction proceed?
A1: 1-(2-Bromobenzyl)-1H-imidazole serves as a valuable precursor for synthesizing substituted 5H-imidazo[2,1-a]isoindoles []. This reaction proceeds through a copper(I)-catalyzed intramolecular C-arylation. In the presence of copper(I) iodide (CuI) as the catalyst, 1,10-phenanthroline as the ligand, and potassium phosphate (K3PO4) as the base, the aryl bromide moiety within 1-(2-Bromobenzyl)-1H-imidazole undergoes intramolecular coupling with the imidazole ring. This reaction occurs in a DMF/o-xylene solvent mixture at an elevated temperature of 145 °C, leading to the formation of the desired 5H-imidazo[2,1-a]isoindole product in high yields [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





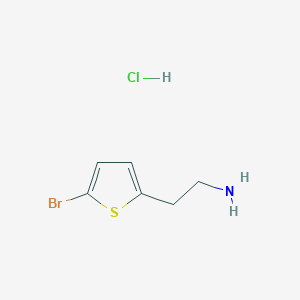



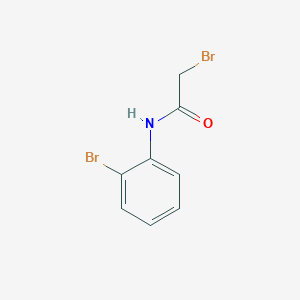
![2-[3-(Bromomethyl)phenyl]thiophene](/img/structure/B1338807.png)
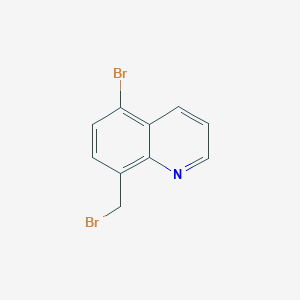

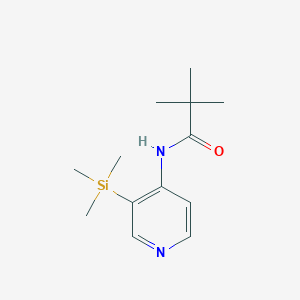
![{[2-(2-Iodoethoxy)ethoxy]methyl}benzene](/img/structure/B1338817.png)

